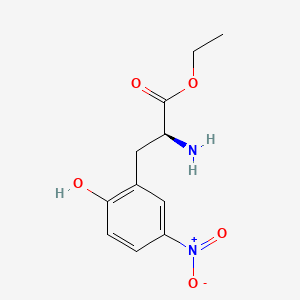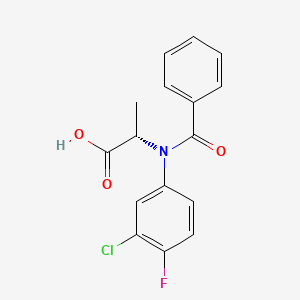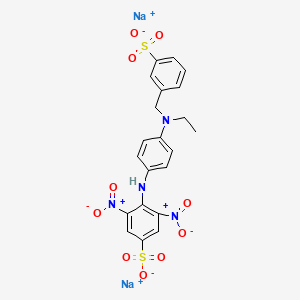
Trichothec-9-ene-3,4,7,15-tetrol, 12,13-epoxy-, 4,15-diacetate, (3alpha,4beta,7alpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichothec-9-ene-3,4,7,15-tetrol, 12,13-epoxy-, 4,15-diacetate, (3alpha,4beta,7alpha)-: is a complex organic compound belonging to the trichothecene family. Trichothecenes are a group of sesquiterpenoid mycotoxins produced by various species of fungi, particularly Fusarium species. These compounds are known for their potent biological activities and have been extensively studied for their toxicological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trichothec-9-ene-3,4,7,15-tetrol, 12,13-epoxy-, 4,15-diacetate, (3alpha,4beta,7alpha)- involves multiple steps, starting from simpler trichothecene precursors. The key steps include:
Epoxidation: Introduction of the epoxy group at the 12,13-position.
Hydroxylation: Addition of hydroxyl groups at the 3,4,7, and 15 positions.
Acetylation: Acetylation of the hydroxyl groups at the 4 and 15 positions.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Fusarium species, followed by extraction and purification. The fermentation conditions, such as temperature, pH, and nutrient availability, are optimized to maximize the yield of the desired trichothecene.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of trichothec-9-ene-3,4,7,15-tetrol, 12,13-epoxy-, 4,15-diketone.
Reduction: Formation of trichothec-9-ene-3,4,7,15-tetrol, 12,13-diol, 4,15-diacetate.
Substitution: Formation of trichothec-9-ene-3,4,7,15-tetrol, 12,13-epoxy-, 4,15-diamine.
科学的研究の応用
Chemistry:
- Used as a model compound to study the reactivity of trichothecenes.
- Investigated for its potential as a synthetic intermediate in the production of other complex organic molecules.
Biology:
- Studied for its effects on cellular processes, including protein synthesis inhibition and induction of apoptosis.
- Used in research to understand the mechanisms of fungal pathogenicity and toxin production.
Medicine:
- Investigated for its potential use in cancer therapy due to its ability to inhibit protein synthesis in rapidly dividing cells.
- Studied for its immunosuppressive properties and potential applications in autoimmune diseases.
Industry:
- Used in the development of bioassays for detecting trichothecene contamination in agricultural products.
- Investigated for its potential use as a biopesticide due to its toxic effects on insects and other pests.
作用機序
The compound exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosome and interferes with the elongation step of translation, leading to the accumulation of incomplete polypeptides and subsequent cell death. The molecular targets include the ribosomal peptidyl transferase center and elongation factors. The pathways involved in its mechanism of action include the activation of stress response pathways and induction of apoptosis through mitochondrial dysfunction.
類似化合物との比較
- Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 15-acetate 8-(3-methylbutanoate)
- 12,13-Epoxytrichothec-9-ene-3,4,8,15-tetrol
- Neosolaniol
Uniqueness:
- The presence of the 4,15-diacetate groups distinguishes it from other trichothecenes, which may have different substitution patterns.
- The specific stereochemistry at the 3alpha,4beta,7alpha positions contributes to its unique biological activity and reactivity.
- Compared to other trichothecenes, it may exhibit different toxicological profiles and potency, making it a valuable compound for comparative studies in toxicology and pharmacology.
特性
CAS番号 |
59121-84-5 |
|---|---|
分子式 |
C19H26O8 |
分子量 |
382.4 g/mol |
IUPAC名 |
[(1S,2R,3R,7R,10R,11S)-11-acetyloxy-3,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H26O8/c1-9-5-12(22)18(7-24-10(2)20)13(6-9)27-16-14(23)15(26-11(3)21)17(18,4)19(16)8-25-19/h6,12-16,22-23H,5,7-8H2,1-4H3/t12-,13-,14-,15-,16?,17-,18+,19?/m1/s1 |
InChIキー |
DXOMWDQITCLYBJ-OZXPKXHTSA-N |
異性体SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1)O)([C@]3([C@@H]([C@H](C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
正規SMILES |
CC1=CC2C(C(C1)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



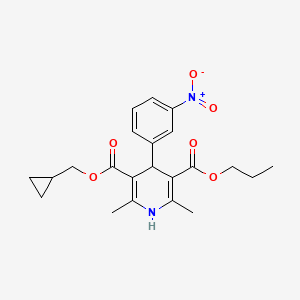
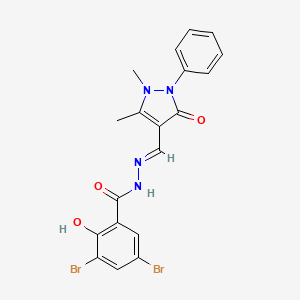
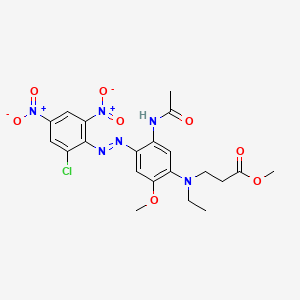
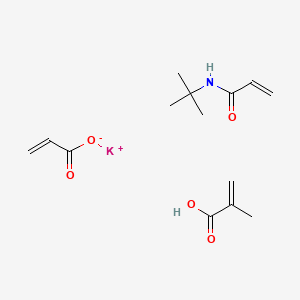
![Hexahydro-N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxo-1H-azepine-1-carboxamide](/img/structure/B12699186.png)
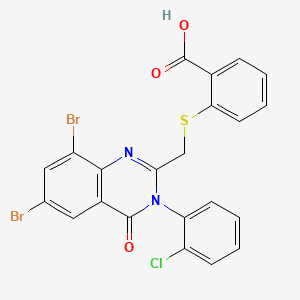
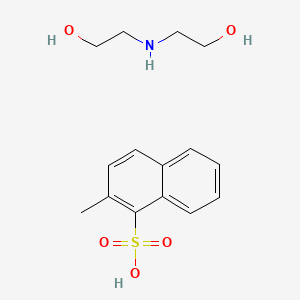
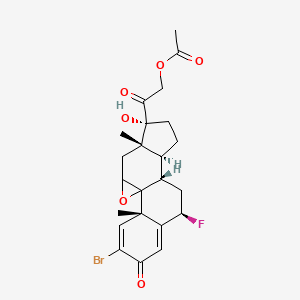
![3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile](/img/structure/B12699227.png)
